

Mechanistic Insights into Reactions of 2-(Tetrahydrofuran-2-yl)acetonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 2-(Tetrahydrofuran-2-yl)acetonitrile

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For researchers, scientists, and professionals in drug development, understanding the reactivity of key synthetic intermediates is paramount. This guide provides a comparative analysis of the mechanistic pathways and performance of **2-(Tetrahydrofuran-2-yl)acetonitrile** in fundamental organic reactions, contrasted with relevant alternative nitrile-containing compounds. Experimental data is presented to offer a clear, quantitative comparison, alongside detailed protocols for key transformations.

The methylene group of **2-(Tetrahydrofuran-2-yl)acetonitrile**, situated between the electron-withdrawing nitrile group and the tetrahydrofuran ring, exhibits enhanced acidity, making it a versatile nucleophile in a variety of carbon-carbon bond-forming reactions. This guide will explore its performance in alkylation, reduction, and Michael addition reactions, comparing its reactivity to analogues such as 2-phenylacetonitrile and 2-(tetrahydropyran-2-yl)acetonitrile.

Comparative Performance in Key Reactions

The reactivity of the α -proton in substituted acetonitriles is a key determinant of their utility in synthesis. The following tables summarize the performance of **2-(Tetrahydrofuran-2-yl)acetonitrile** and its alternatives in common synthetic transformations.

Alkylation Reactions

Alkylation of activated nitriles is a fundamental method for constructing carbon-carbon bonds. The efficiency of this reaction is influenced by the acidity of the α -proton and the stability of the resulting carbanion.

Substrate	Electrophile	Base	Solvent	Yield (%)	Reference
2- Phenylaceton itrile	Benzyl alcohol	KOtBu	Toluene	>99 (GC Yield)	[1]
4- Methoxyphen ylacetonitrile	Benzyl alcohol	KOtBu	Toluene	91	[1]
4- Chlorophenyl acetonitrile	Benzyl alcohol	KOtBu	Toluene	89	[1]
2- (Tetrahydrofu ran-2- yl)acetonitrile	Sodium Cyanide	-	DMSO	40	[2]

Note: The reaction with **2-(Tetrahydrofuran-2-yl)acetonitrile** is a displacement to form the nitrile, not a direct alkylation of the nitrile itself, highlighting a different synthetic application.

Reduction to Primary Amines

The reduction of the nitrile functionality provides access to valuable primary amines. Lithium aluminum hydride (LiAlH4) is a powerful reagent for this transformation.

Substrate	Reducing Agent	Solvent	Yield (%)	Reference
2- (Tetrahydrofuran- 2-yl)acetonitrile	BH3-THF	THF, then MeOH/HCl	43	[2]
General Nitriles	LiAlH4	Ether	High	[3]

Michael Addition

The conjugate addition of nitrile-stabilized carbanions to α,β -unsaturated systems is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.

Michael Donor	Michael Acceptor	Base	Solvent	Yield (%)	Reference
Diethyl malonate	Acrylonitrile	K2CO3	Acetone	High (not specified)	[4]
2- Nitropropane	Methyl acrylate	Base	-	High (not specified)	[5]

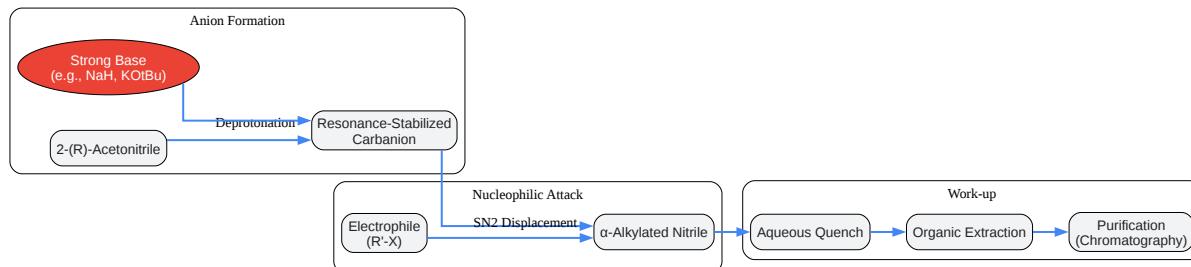
Specific yield data for the Michael addition of **2-(Tetrahydrofuran-2-yl)acetonitrile** was not readily available in the searched literature, indicating a potential area for further research.

Mechanistic Pathways and Logical Workflows

The following diagrams illustrate the generalized mechanisms and experimental workflows for the key reactions discussed.

Alkylation of Acetonitriles

The alkylation of activated nitriles proceeds through the deprotonation of the α -carbon to form a resonance-stabilized carbanion, which then acts as a nucleophile to displace a leaving group on an electrophile.

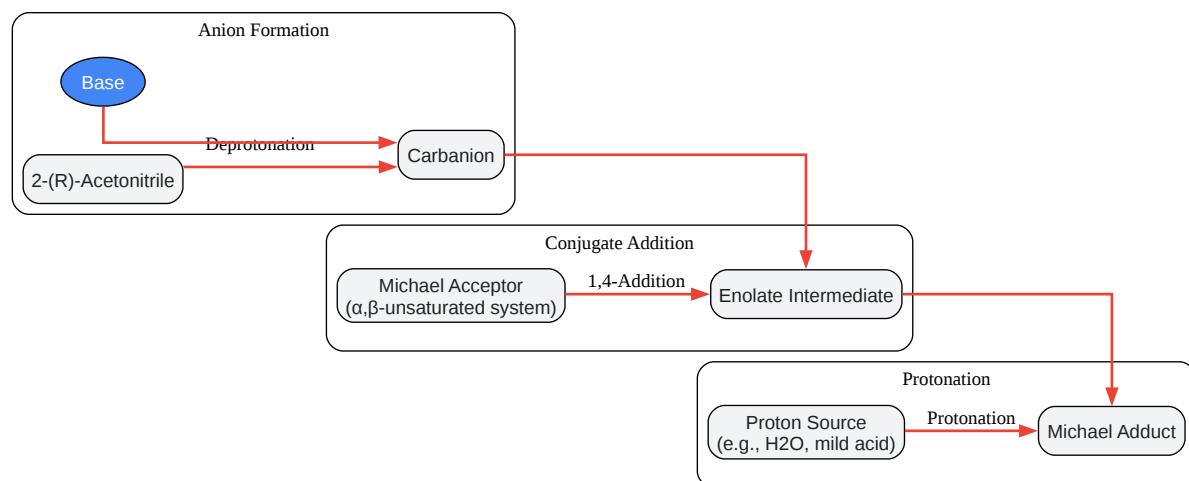
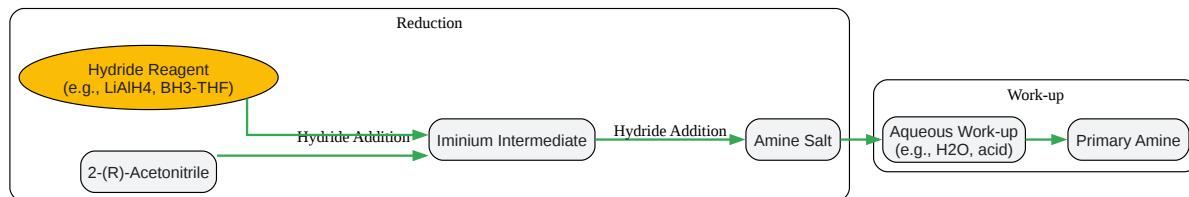


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Alkylation of Activated Acetonitriles

Reduction of Nitriles to Primary Amines

The reduction of nitriles with powerful hydride reagents like LiAlH4 involves the sequential addition of hydride ions to the carbon-nitrogen triple bond.



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References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-(TETRAHYDROFURAN-2-YL)ETHANAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Michael Reaction | NROChemistry [nrochemistry.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
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